molecular formula C12H10F2N2 B3316520 1,2-Bis(2-fluoropyridin-4-yl)ethane CAS No. 954097-21-3

1,2-Bis(2-fluoropyridin-4-yl)ethane

Cat. No.: B3316520
CAS No.: 954097-21-3
M. Wt: 220.22 g/mol
InChI Key: BJNULQYHLAOGPJ-UHFFFAOYSA-N
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Description

1,2-Bis(2-fluoropyridin-4-yl)ethane is an organic compound with the molecular formula C12H10F2N2 and a molecular weight of 220.22 g/mol This compound features two fluoropyridine groups attached to an ethane backbone, making it a member of the fluoropyridine family

Preparation Methods

The synthesis of 1,2-Bis(2-fluoropyridin-4-yl)ethane typically involves the reaction of 2-fluoropyridine with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Bis(2-fluoropyridin-4-yl)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the pyridine rings can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1,2-Bis(2-fluoropyridin-4-yl)ethane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.

    Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its potential as a therapeutic agent due to its fluorinated structure.

    Industry: It may be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-fluoropyridin-4-yl)ethane involves its interaction with molecular targets through its fluorinated pyridine rings. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1,2-Bis(2-fluoropyridin-4-yl)ethane can be compared with other similar compounds, such as:

    1,2-Bis(4-fluorophenyl)ethane: This compound has a similar structure but with phenyl rings instead of pyridine rings. The presence of nitrogen in the pyridine rings of this compound provides different chemical properties and reactivity.

    1,2-Bis(2-chloropyridin-4-yl)ethane: This compound has chlorine atoms instead of fluorine atoms.

Properties

IUPAC Name

2-fluoro-4-[2-(2-fluoropyridin-4-yl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-11-7-9(3-5-15-11)1-2-10-4-6-16-12(14)8-10/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNULQYHLAOGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCC2=CC(=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264965
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954097-21-3
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954097-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-(1,2-Ethanediyl)bis[2-fluoropyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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